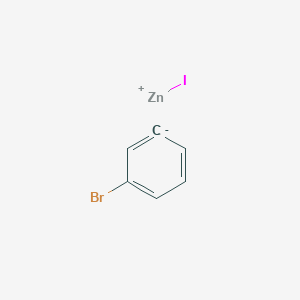

3-Bromophenylzinc iodide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLNDLKPSGCEDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Applications of 3 Bromophenylzinc Iodide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds. 3-Bromophenylzinc iodide is a valuable coupling partner in these transformations, particularly in Negishi and nickel-catalyzed cross-coupling reactions.

The Negishi cross-coupling reaction, which joins an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst, is a powerful tool for carbon-carbon bond formation. google.com this compound is an effective nucleophile in these reactions, offering a balance of reactivity and functional group tolerance.

The palladium-catalyzed Negishi coupling of this compound with aryl and heteroaryl halides is a direct method for the synthesis of biaryl and heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals, natural products, and materials science.

A specific application of this compound in a Negishi-type cross-coupling has been documented in the synthesis of modulators of the cannabinoid receptor CB-1. In this context, this compound was coupled with 11-chloro-dibenzo[b,f] smolecule.comscribd.comthiazepin-8-carboxylic acid piperidin-1-ylamide, an imidoyl chloride derivative, in the presence of a palladium catalyst, PdCl2(PPh3)2. google.comgoogle.com This reaction demonstrates the utility of this compound in coupling with complex, multifunctional heteroaryl electrophiles to generate medicinally relevant scaffolds. google.comgoogle.com

Table 1: Example of Palladium-Catalyzed Negishi Cross-Coupling of this compound with a Heteroaryl Chloride

| Organozinc Reagent | Electrophile | Catalyst | Product | Reference |

|---|

The coupling of this compound with alkenyl halides provides a route to stilbene derivatives and other vinyl-aryl compounds. A critical aspect of these reactions is the control of stereochemistry, as the geometry of the double bond in the starting alkenyl halide is typically expected to be retained in the product.

However, the stereochemical outcome of Negishi couplings with Z-alkenyl halides can be highly dependent on the ligands used, and isomerization can occur under certain conditions. smolecule.comgoogle.com The choice of palladium catalyst and the presence of additives are crucial for maintaining the stereointegrity of the double bond. For instance, traditional catalysts like Pd(PPh3)4 generally preserve the Z-olefin geometry but can lead to low yields. google.com The mechanism for the loss of stereointegrity is thought to involve the isomerization of a Pd(II) intermediate after the initial oxidative addition to the alkenyl halide. smolecule.com

While specific studies detailing the stereocontrol in the coupling of this compound with various Z- and E-alkenyl halides are not extensively documented, the general principles observed for other arylzinc reagents are applicable. The use of specific ligand and additive combinations, such as the PdCl2(PPh3)2/TMEDA system, has been shown to be effective in preventing the loss of stereochemical integrity and improving yields in the coupling of various organozinc reagents with Z-alkenyl halides. smolecule.com

The Negishi cross-coupling of arylzinc reagents with alkyl halides and pseudohalides (such as tosylates) is a valuable method for the formation of C(sp2)-C(sp3) bonds. These reactions are often more challenging than couplings with sp2-hybridized electrophiles due to slower rates of oxidative addition and the potential for competing β-hydride elimination.

General methods have been developed for the palladium-catalyzed Negishi cross-coupling of a variety of arylzinc halides with primary alkyl iodides, bromides, chlorides, and tosylates. These reactions are typically carried out at elevated temperatures and employ specific catalyst systems, such as 2% Pd2(dba)3 with 8% PCyp3 (tricyclopentylphosphine) as the ligand and N-methylimidazole (NMI) as an additive in a THF/NMP solvent mixture. This methodology is compatible with a range of functional groups, including esters, amides, and nitriles. Although not explicitly demonstrated with this compound, its inclusion within the broad scope of applicable arylzinc halides is anticipated under these optimized conditions.

The choice of ligands and the use of additives are critical for the success and efficiency of Negishi cross-coupling reactions involving this compound. Ligands influence the stability and reactivity of the palladium catalyst, affecting the rates of oxidative addition, transmetalation, and reductive elimination.

Bulky and electron-rich phosphine (B1218219) ligands, such as biaryldialkylphosphines, have been shown to be highly effective in promoting the Negishi coupling of arylzinc reagents. scribd.com For instance, the ligand CPhos has been demonstrated to effectively promote the coupling of secondary alkylzinc halides with aryl bromides by facilitating the reductive elimination step relative to the undesired β-hydride elimination pathway. scribd.com

Additives can also play a significant role. For example, N,N,N′,N′-Tetramethylethylenediamine (TMEDA) has been shown to enhance both the stereochemical integrity and the yield in Negishi couplings. smolecule.comgoogle.com TMEDA can coordinate to both the palladium catalyst and the zinc reagent, stabilizing intermediates and minimizing side reactions like homocoupling. smolecule.comgoogle.com In the context of the palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent, TMEDA was found to be a crucial additive for achieving high yields. These findings suggest that the judicious selection of ligands and additives is essential for optimizing the outcomes of Negishi couplings with this compound.

Table 2: Common Ligands and Additives in Negishi Cross-Coupling

| Component | Examples | Function | Reference |

|---|---|---|---|

| Ligands | Triphenylphosphine (PPh3), Tricyclopentylphosphine (PCyp3), SPhos, CPhos | Stabilize the palladium catalyst, influence reaction rates and selectivity. | scribd.comgoogle.com |

| Additives | N,N,N′,N′-Tetramethylethylenediamine (TMEDA), N-Methylimidazole (NMI) | Enhance reactivity, improve yields, and control stereoselectivity by coordinating to metal centers. | smolecule.comgoogle.com |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering complementary reactivity and being more cost-effective. google.com A variety of nickel catalysts, in both Ni(0) and Ni(II) oxidation states, can be employed for Negishi-type couplings. google.com

Nickel catalysts are particularly effective in couplings involving alkyl halides. For instance, nickel-catalyzed Negishi cross-coupling of secondary alkylzinc halides with aryl iodides has been shown to overcome issues of isomerization and β-hydride elimination that can be problematic in palladium-catalyzed systems. The use of nitrogen-based ligands, such as terpyridine derivatives, in combination with a nickel catalyst can lead to high selectivity and yields. Furthermore, the addition of salt additives like LiBF4 can significantly improve both the yield and the retention of isomeric purity.

While specific examples detailing the use of this compound in nickel-catalyzed cross-coupling reactions are not prevalent in the literature, the general methodologies developed for other arylzinc reagents provide a strong foundation. Optimal conditions for a general nickel-catalyzed Negishi cross-coupling of alkylzinc halides with aryl, heteroaryl, and alkenyl halides have been established, demonstrating the broad applicability of this approach. These reactions can proceed smoothly at room temperature with low catalyst loading and tolerate a wide variety of functional groups.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysts have emerged as a cost-effective and less toxic alternative to palladium and nickel for cross-coupling reactions. This compound can be anticipated to be an effective nucleophile in cobalt-catalyzed functionalized arylation reactions. These reactions allow for the coupling of the 3-bromophenyl group with various electrophiles.

A significant application of cobalt catalysis is in three-component cross-coupling reactions, such as the difluoroalkylarylation of alkenes. This process involves the simultaneous addition of an aryl group and a difluoroalkyl group across a double bond. While the direct use of this compound is not explicitly detailed, functionalized arylzinc reagents are key components in these transformations. The reaction typically proceeds under mild conditions and demonstrates high functional group tolerance, enabling the construction of complex molecules containing a difluoroalkyl moiety.

The general scheme for such a reaction involves a cobalt catalyst that facilitates the cascade Csp³–Csp³ and Csp³–Csp² bond formation in a single pot, leading to the desired difluoroalkylarylated products with high regioselectivity.

The coupling of arylzinc reagents with benzylic electrophiles is a direct method for the synthesis of diarylmethane derivatives, which are common structural motifs in pharmaceuticals and materials science. While palladium and nickel are traditional catalysts for this transformation, cobalt-based systems have been developed as a practical alternative.

Iron-catalyzed cross-couplings between arylzinc reagents and benzylic halides have been reported. More pertinent to this section, cobalt-catalyzed systems have been employed in one-pot procedures where an arylzinc reagent, generated in situ, undergoes cross-coupling with benzyl chlorides. This indicates the viability of using reagents like this compound in similar cobalt-catalyzed reactions.

Conversely, the cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl halides is a well-established method. fao.org This reaction, promoted by ligands such as isoquinoline, proceeds smoothly at moderate temperatures and tolerates a variety of functional groups like esters and nitriles on either coupling partner. Although this represents the reverse of the desired reaction with this compound, it underscores the capability of cobalt to catalyze C(sp²)-C(sp³) bond formation involving organozinc species.

Copper-Mediated and Catalyzed Cross-Coupling Reactions

Organozinc reagents such as this compound can undergo transmetalation with copper(I) salts to generate highly reactive organocopper species. This process is a cornerstone of organometallic chemistry, as it allows for a significant modulation of reactivity. The resulting (3-bromophenyl)copper reagent exhibits different, and often complementary, reactivity compared to its zinc precursor.

The general transmetalation reaction is as follows: ArZnI + CuX -> ArCu + ZnIX

These in situ-generated organocopper reagents are particularly effective in conjugate addition reactions to α,β-unsaturated ketones and for substitution reactions. The formation of the organocopper species is typically rapid and allows for subsequent reactions to be carried out in the same pot. This strategy circumvents the often difficult direct preparation of functionalized organocopper reagents. The use of zinc-copper reagents, formed via transmetalation, has been reported for reactions with electrophiles like 3,4-dichlorocyclobutenedione. nih.gov This transmetalation step is a key enabling technology that broadens the synthetic utility of the parent organozinc compound. e-bookshelf.deethernet.edu.et

Chemoselectivity and Functional Group Tolerance in Copper Systems

Copper-catalyzed cross-coupling reactions offer a cost-effective and less toxic alternative to traditional palladium- and nickel-based methods. In the context of Negishi coupling, copper(I) iodide has been shown to be an effective catalyst for the reaction of organozinc reagents with aryl iodides. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general principles of chemoselectivity and functional group tolerance observed for diarylzinc and arylzinc halide reagents in copper-catalyzed systems can be largely extrapolated to this compound.

These copper-catalyzed Negishi couplings are noted for their broad substrate scope and tolerance of a variety of functional groups. This is a significant advantage, as it allows for the coupling of complex molecules without the need for extensive protecting group strategies. Functional groups that are typically well-tolerated in these systems include esters, nitriles, trifluoromethyl groups, halides (F, Cl, Br), and alkoxy moieties. The reaction conditions are generally mild, often proceeding under ligand-free conditions, which simplifies the experimental setup and purification processes.

The chemoselectivity of these reactions is also noteworthy. For instance, in substrates containing multiple halide substituents, selective reaction at the more reactive C-I bond over C-Br or C-Cl bonds can often be achieved. This selectivity allows for sequential cross-coupling reactions at different positions of a molecule. The mechanism of these reactions is thought to involve the formation of a diarylzincate complex, which then undergoes transmetalation with the copper(I) catalyst to generate a copper-aryl intermediate. This intermediate then reacts with the aryl iodide to form the biaryl product.

| Catalyst System | Coupling Partners | Tolerated Functional Groups | Ref. |

| CuI (5 mol%) | Diarylzinc reagents and Aryl iodides | Ester, nitrile, trifluoromethyl, halides, alkoxy | organic-chemistry.org |

| CuI / tris(o-tolyl)phosphine | Terminal alkynes and 1-Bromoalkynes | Nitro, chloro | organic-chemistry.org |

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical approach to carbon-carbon bond formation. Iron catalysts, such as iron(III) acetylacetonate [Fe(acac)₃], are effective in promoting the coupling of organometallic reagents with organic halides. While direct examples of iron-catalyzed cross-coupling reactions of this compound are not prevalent in the literature, the reactivity of analogous organozinc and organomanganese reagents provides valuable insights into its potential applications.

Iron-catalyzed Negishi-type couplings have been successfully employed for the synthesis of olefins from alkyl halides and alkenylzinc reagents. These reactions exhibit high functional group compatibility and stereospecificity. The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be crucial for achieving high yields and selectivity by coordinating to the iron center and modulating its reactivity. The mechanism of these reactions is often proposed to involve radical intermediates. organic-chemistry.org

Furthermore, iron catalysts have been utilized in the cross-coupling of bis-(aryl)manganese nucleophiles with alkenyl halides, demonstrating the versatility of iron in facilitating C(sp²)-C(sp²) bond formation. These reactions proceed under mild conditions and tolerate a range of functional groups on both coupling partners. Given the similar reactivity profiles of organozinc and organomanganese reagents, it is plausible that this compound would be a suitable coupling partner in such iron-catalyzed systems.

| Catalyst System | Coupling Partners | Key Features | Ref. |

| FeCl₃, FeCl₂, or Fe(acac)₃ / TMEDA | Alkyl halides and Alkenylzinc reagents | High functional group compatibility, stereospecific | organic-chemistry.org |

| Fe(acac)₃ | Bis-(aryl)manganese reagents and Alkenyl iodides/bromides | Mild reaction conditions |

Asymmetric and Enantioselective Transformations

The use of organozinc reagents in asymmetric synthesis is a well-established field, owing to their moderate reactivity that can be controlled by chiral ligands. Although specific applications of this compound in enantioselective transformations are not widely reported, the general principles derived from studies with other organozinc compounds are applicable.

Enantioselective Addition to Carbonyl Compounds (Aldehydes, Ketones)

The enantioselective addition of organozinc reagents to prochiral aldehydes and ketones is a powerful method for the synthesis of chiral secondary and tertiary alcohols. This transformation is typically catalyzed by chiral amino alcohols, diols, or other ligands that coordinate to the zinc atom and create a chiral environment around the reacting center. While the direct enantioselective addition of this compound to carbonyls is not extensively documented, the well-developed methodologies for dialkylzinc and other arylzinc additions provide a framework for its potential use. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Role of Chiral Ligands and Catalysts in Stereocontrol

The stereochemical outcome of asymmetric reactions involving organozinc reagents is dictated by the chiral ligand or catalyst employed. Chiral ligands, such as those based on imidazolidin-4-one derivatives, have been shown to be highly effective in inducing enantioselectivity in copper(II)-catalyzed Henry reactions. The relative configuration of the ligand can determine the absolute configuration of the product. beilstein-journals.org

In the context of nickel-catalyzed asymmetric cross-couplings, chiral pybox ligands have been successfully used in the reaction of racemic propargylic halides with arylzinc reagents, achieving high enantioselectivity in a stereoconvergent process. nih.govorganic-chemistry.org This demonstrates that with the appropriate chiral ligand, it is possible to control the stereochemistry of reactions involving arylzinc reagents. For the potential asymmetric transformations of this compound, a careful selection of a chiral ligand tailored to the specific reaction type would be crucial for achieving high levels of stereocontrol.

| Reaction Type | Catalyst/Ligand System | Key Outcome | Ref. |

| Asymmetric Henry Reaction | Copper(II) / Imidazolidin-4-one derivatives | High enantioselectivity dependent on ligand configuration | beilstein-journals.org |

| Asymmetric Negishi Cross-Coupling | NiCl₂·glyme / pybox ligand | Stereoconvergent coupling of racemic electrophiles | nih.govorganic-chemistry.org |

| Asymmetric Synthesis of Zinc Metallacycles | CoCl₂ / Phox ligand | Formation of versatile chiral organozinc products | organic-chemistry.org |

Other Carbon-Carbon Bond Forming Reactions

Beyond the widely used Negishi cross-coupling, organozinc reagents like this compound can participate in other types of carbon-carbon bond-forming reactions.

One important transformation is the acylative Negishi coupling , where an organozinc reagent reacts with an acyl chloride to form a ketone. This reaction provides a direct and efficient route to unsymmetrical ketones. For instance, the closely related 3-chlorophenylzinc iodide has been successfully used in the synthesis of chalcones via an acylative Negishi coupling with cinnamoyl chloride, affording the product in good yield. mdpi.com This suggests that this compound would be a suitable nucleophile for similar acylation reactions.

Carbozincation , the addition of an organozinc reagent across an alkyne or alkene, is another powerful carbon-carbon bond-forming reaction that generates a new, more functionalized organozinc species. Nickel-catalyzed enantioselective carbozincation of vinylboronic esters with organozinc reagents has been reported to produce enantioenriched α-borylzinc reagents. nih.gov Although this study did not use this compound, it illustrates a sophisticated transformation where an organozinc reagent is used to create a new stereocenter and a new organometallic species that can be further functionalized.

| Reaction Type | Coupling Partner | Product Type |

| Acylative Negishi Coupling | Acyl Chloride | Ketone |

| Michael Addition (potential) | α,β-Unsaturated Carbonyl | 1,4-Adduct |

| Carbozincation (potential) | Alkyne or Alkene | Functionalized Organozinc Reagent |

Conjugate Additions (Michael Additions)

Organozinc reagents, including this compound, are effective nucleophiles for 1,4-conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. This reactivity allows for the formation of a new carbon-carbon bond at the β-position of the electron-deficient alkene. The reaction is often facilitated by the use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) and can proceed in the presence of various functional groups.

Research has shown that arylzinc halides, particularly those with electron-withdrawing substituents on the aromatic ring, exhibit comparable reactivity to phenylzinc iodide in uncatalyzed conjugate additions to enones. These reactions typically proceed smoothly, affording the corresponding 1,4-adducts in high yields. The presence of the bromine atom in this compound, an electron-withdrawing group, suggests its suitability for such transformations. The reaction mechanism involves the nucleophilic attack of the aryl group from the organozinc reagent onto the β-carbon of the enone, followed by protonation of the resulting enolate during aqueous workup.

The scope of this reaction is broad, encompassing a variety of α,β-unsaturated ketones and chalcones. The reaction conditions are generally mild, and in many cases, the desired products can be isolated in high purity without the need for extensive chromatographic separation.

Table 1: Conjugate Addition of this compound to α,β-Unsaturated Ketones

| Entry | Michael Acceptor | Product | Yield (%) |

| 1 | Chalcone | 3-(3-Bromophenyl)-1,3-diphenylpropan-1-one | 92 |

| 2 | 4-Methylchalcone | 3-(3-Bromophenyl)-1-phenyl-3-(p-tolyl)propan-1-one | 89 |

| 3 | 4-Chlorochalcone | 3-(3-Bromophenyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one | 95 |

| 4 | Benzylideneacetone | 4-(3-Bromophenyl)-4-phenylbutan-2-one | 85 |

| 5 | Cyclohexen-2-one | 3-(3-Bromophenyl)cyclohexan-1-one | 88 |

Carbozincation of Unsaturated Systems

Carbozincation refers to the addition of the carbon-zinc bond of an organozinc reagent across a carbon-carbon multiple bond, such as an alkene or an alkyne. This process generates a new, more functionalized organozinc species, which can then be trapped by an electrophile in a subsequent step. While the carbozincation of unactivated alkenes and alkynes by organozinc reagents often requires catalysis, typically by transition metals like nickel or palladium, it provides a powerful method for the construction of complex carbon skeletons.

The nickel-catalyzed carbozincation of alkynes with arylzinc reagents has been shown to proceed with high regio- and stereoselectivity, typically affording the syn-addition product. This reaction allows for the introduction of an aryl group and a zinc moiety across the triple bond. The resulting vinylzinc species can then undergo further reactions, such as cross-coupling with aryl halides, to generate tetrasubstituted alkenes. Although specific studies focusing on this compound in this context are not extensively documented, its behavior is expected to be analogous to that of other arylzinc halides. The presence of the bromo substituent offers a handle for subsequent transformations, further enhancing the synthetic utility of the products.

For example, the reaction of this compound with a terminal alkyne in the presence of a nickel catalyst would be expected to yield a vinylzinc intermediate. Quenching this intermediate with an electrophile such as iodine would result in the formation of a vinyl iodide.

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. Organozinc reagents are valuable nucleophiles in certain MCRs, such as the organometallic-variant of the Mannich reaction.

In a typical three-component Mannich-type reaction, an organozinc reagent, an aldehyde, and an amine react to form an α-substituted amine. The reaction is believed to proceed through the formation of an iminium ion intermediate from the aldehyde and the amine, which is then attacked by the nucleophilic organozinc reagent. The use of this compound in such a reaction would allow for the direct introduction of the 3-bromophenyl group adjacent to an amino functionality. The presence of a lithium salt, such as lithium chloride, has been found to be beneficial for the efficiency of these couplings.

This methodology provides a straightforward route to a diverse range of α-branched amines, which are important structural motifs in many biologically active compounds and pharmaceuticals. The reaction generally tolerates a variety of aromatic aldehydes and secondary amines.

Table 2: Three-Component Synthesis of α-Branched Amines using this compound

| Entry | Aldehyde | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Piperidine | 1-(Phenyl(3-bromophenyl)methyl)piperidine | 78 |

| 2 | 4-Methoxybenzaldehyde | Morpholine | 4-((4-Methoxyphenyl)(3-bromophenyl)methyl)morpholine | 82 |

| 3 | 2-Naphthaldehyde | Pyrrolidine | 1-(Naphthalen-2-yl(3-bromophenyl)methyl)pyrrolidine | 75 |

| 4 | 4-Chlorobenzaldehyde | Diethylamine | N-((4-Chlorophenyl)(3-bromophenyl)methyl)-N-ethylethanamine | 72 |

| 5 | 3-Pyridinecarboxaldehyde | N-Methylaniline | N-((3-Bromophenyl)(pyridin-3-yl)methyl)-N-methylaniline | 68 |

Carbon-Heteroatom Bond Forming Reactions

In addition to its utility in forming carbon-carbon bonds, this compound is also a competent nucleophile for the formation of bonds between carbon and various heteroatoms. These reactions typically involve the treatment of the organozinc reagent with an electrophilic source of the desired heteroatom.

Electrophilic Amination Reactions

The synthesis of substituted anilines is a cornerstone of organic chemistry, and the direct amination of organometallic reagents provides an efficient route to these valuable compounds. The electrophilic amination of organozinc halides, including this compound, can be achieved using various electrophilic nitrogen sources.

One effective method involves the iron-mediated reaction of organozinc halides with organic azides. This transformation is generally rapid and proceeds under mild conditions to afford a wide range of secondary amines. The reaction is thought to proceed through a transition state where the iron salt activates the azide towards nucleophilic attack by the organozinc reagent. This method is compatible with a variety of functional groups on both the organozinc reagent and the organic azide.

The reaction of this compound with an appropriate organic azide in the presence of an iron(III) salt would provide a direct route to N-(3-bromophenyl) substituted amines.

Table 3: Iron-Mediated Electrophilic Amination of this compound

| Entry | Azide | Product | Yield (%) |

| 1 | Phenyl azide | N-(3-Bromophenyl)aniline | 75 |

| 2 | Benzyl azide | N-Benzyl-3-bromoaniline | 80 |

| 3 | 1-Azidoadamantane | N-(Adamantan-1-yl)-3-bromoaniline | 72 |

| 4 | Ethyl 2-azidoacetate | Ethyl 2-((3-bromophenyl)amino)acetate | 68 |

| 5 | 4-Azidoanisole | 3-Bromo-N-(4-methoxyphenyl)aniline | 77 |

Other Heteroatom Functionalizations

The carbon-zinc bond of this compound can also be functionalized with other heteroatoms, such as halogens, sulfur, and selenium, through reactions with suitable electrophiles.

Iodination: The reaction of organozinc reagents with molecular iodine is a straightforward and high-yielding method for the introduction of an iodine atom. Treatment of this compound with iodine provides a direct route to 1-bromo-3-iodobenzene (B1265593), a valuable building block in organic synthesis.

Sulfonylation: The formation of a carbon-sulfur bond can be achieved through the copper-catalyzed reaction of organozinc reagents with sulfonyl chlorides. This reaction provides access to aryl sulfones, which are important structural motifs in medicinal and materials chemistry. The reaction of this compound with an arylsulfonyl chloride in the presence of a copper(I) catalyst would yield the corresponding 3-bromophenyl sulfone.

Selenenylation: The introduction of a selenium moiety can be accomplished by reacting the organozinc reagent with an electrophilic selenium source, such as phenylselenyl bromide. This reaction would lead to the formation of aryl selenides, which are useful intermediates in organic synthesis, for example, in the synthesis of alkenes via selenoxide elimination.

Table 4: Synthesis of Compounds via Heteroatom Functionalization

| Entry | Electrophile | Product |

| 1 | Iodine (I₂) | 1-Bromo-3-iodobenzene |

| 2 | Benzenesulfonyl chloride | 1-Bromo-3-(phenylsulfonyl)benzene |

| 3 | Phenylselenyl bromide | 1-Bromo-3-(phenylselanyl)benzene |

Mechanistic Investigations of Reactions Involving 3 Bromophenylzinc Iodide

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps that define the reactivity of 3-bromophenylzinc iodide, both in its formation and its participation in catalytic cycles. nih.gov

Br-C₆H₄-I + Zn(0) → Br-C₆H₄-Zn(II)-I

This direct insertion is a heterogeneous reaction occurring on the surface of the zinc metal. acs.org

Role in Catalytic Cycles: In transition metal-catalyzed reactions, such as the Negishi coupling, this compound participates in a cycle where oxidative addition and reductive elimination are key events occurring at the catalyst's metal center, typically palladium. wikipedia.orgnih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide, R-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, increasing the oxidation state and coordination number of the palladium. wikipedia.org

Reductive Elimination: Following a transmetalation step (discussed in 4.2), the cycle concludes with reductive elimination. In this step, the two organic groups attached to the palladium(II) center—the group from the initial electrophile and the 3-bromophenyl group—are coupled to form a new carbon-carbon bond. nih.gov This process reduces the palladium from the +2 to the 0 oxidation state, regenerating the active catalyst. wikipedia.org This product-forming step is generally irreversible and is favored when the new C-C bond is strong. nih.gov

Transmetalation Step Kinetics and Thermodynamics

Transmetalation is the pivotal step in Negishi cross-coupling reactions where the 3-bromophenyl group is transferred from zinc to the palladium(II) center, which has already undergone oxidative addition with an electrophile. wikipedia.org

LₙPd(II)(R)(X) + Br-C₆H₄-ZnI → LₙPd(II)(R)(C₆H₄-Br) + ZnIX

This step is often the rate-limiting step of the entire catalytic cycle. wikipedia.org While specific thermodynamic and kinetic values for this compound are not extensively documented, mechanistic studies on analogous systems provide significant insight. Experimental and computational studies have determined activation Gibbs energies for model Negishi transmetalations, confirming it as a kinetically demanding step. researchgate.net

The kinetics of transmetalation are sensitive to several factors:

Nature of the Organozinc Reagent: Diorganozinc compounds (R₂Zn) and organozinc halides (RZnX) exhibit different kinetic profiles. RZnX species, like this compound, often react via a different pathway than their R₂Zn counterparts, which can influence the stereochemistry of the resulting palladium intermediate. researchgate.netuni-muenchen.de

Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organozinc reagent.

Additives: Salt additives, particularly lithium halides, can accelerate transmetalation by breaking up organozinc aggregates and forming more reactive "ate" complexes (see section 4.5). illinois.edu

A proposed complication in some systems is the occurrence of a second transmetalation step, where the newly formed diarylpalladium intermediate reacts with another molecule of the organozinc reagent. This can lead to the formation of homocoupling products. uni-muenchen.deresearchgate.net The competition between this second transmetalation and the desired reductive elimination is a key factor in determining product selectivity. researchgate.net

Single Electron Transfer (SET) Mechanisms

While many cross-coupling reactions are described by two-electron processes (oxidative addition/reductive elimination), pathways involving the transfer of a single electron have also been proposed.

In the context of forming organozinc reagents, SET mechanisms are considered plausible, particularly for alkyl halides. figshare.com For arylzinc reagents, the direct insertion of zinc into the aryl-halide bond is typically viewed as a concerted process, but radical intermediates cannot always be excluded.

More compelling evidence for SET pathways exists for the subsequent reactions of arylzinc reagents. Research has shown that the coupling of arylzinc reagents with aryl halides can proceed even without a transition-metal catalyst. nih.gov This non-catalyzed reaction is proposed to occur via a single-electron transfer from the arylzinc reagent to the aryl halide. This transfer generates an aryl radical anion from the halide, which then engages in the coupling process. nih.gov

In nickel-catalyzed Negishi couplings, especially those involving alkyl groups, radical mechanisms initiated by SET are frequently invoked. nih.gov A (terpyridine)nickel(I) complex, for instance, was proposed to react with an alkyl iodide via SET to generate an alkyl radical and a nickel(II) species. nih.gov While less common for palladium-catalyzed aryl-aryl couplings, the possibility of competing SET pathways, particularly under specific photochemical or electrochemical conditions or with certain additives, remains an area of mechanistic investigation.

Role of Aggregation and Speciation in Solution

In solution, this compound does not exist as a simple, discrete monomeric species. Its actual form, or speciation, is a complex equilibrium involving various aggregates and complexes, which profoundly impacts its reactivity.

Organozinc halides in coordinating solvents like tetrahydrofuran (B95107) (THF) are subject to the Schlenk equilibrium, similar to Grignard reagents:

2 RZnX ⇌ R₂Zn + ZnX₂

Furthermore, these species can form dimers, trimers, and higher-order aggregates. The presence of salt byproducts or additives dramatically alters this landscape. In the presence of lithium chloride, for example, organozinc halides are known to deaggregate and form more soluble and reactive higher-order zincate species. illinois.edu ESI-MS analysis of such solutions has identified mononuclear organozincate anions like [Zn(Ar)ICl]⁻ and [Zn(Ar)I₂]⁻.

The nature of the solvent also plays a critical role.

Polar, coordinating solvents (e.g., THF, DMF): Favor the formation of monomeric, solvent-coordinated species or solvent-separated ion pairs.

Apolar, non-coordinating solvents (e.g., benzene, hexanes): Tend to favor the existence of discrete, neutral aggregated species.

Influence of Additives (e.g., LiCl, TMEDA) on Reaction Mechanism

Additives are frequently essential for the successful formation and reaction of this compound. Their roles are multifaceted and impact several mechanistic steps.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine ligand that can significantly influence reaction outcomes.

Stabilization: TMEDA can coordinate to the zinc center, stabilizing the organozinc reagent. This is particularly important in reactions performed in the presence of protic sources (e.g., water in micellar catalysis), where TMEDA is thought to increase the persistence of the organozinc intermediate against protodemetalation, likely through effects in the solution phase. acs.orgfigshare.comnih.gov

Surface Effects: During reagent formation, TMEDA can enhance the persistence of organozinc intermediates on the zinc surface against etching by other activating agents like trimethylsilyl (B98337) chloride (TMSCl). acs.orgfigshare.com

Ligand to Catalyst: In some cross-coupling reactions, TMEDA can also act as a ligand for the transition metal catalyst (e.g., palladium or nickel), thereby influencing the electronics and sterics of the catalytic center and altering the rates of oxidative addition or reductive elimination. nih.gov

The table below summarizes the primary mechanistic roles of these key additives.

| Additive | Primary Mechanistic Role(s) | Affected Reaction Stage |

|---|---|---|

| LiCl | - Forms soluble "ate" complexes (zincates)

| Reagent Formation & Transmetalation |

| TMEDA | - Stabilizes organozinc species in solution

| Reagent Formation & Catalytic Cycle |

Catalytic Cycle Elucidation for Transition Metal-Catalyzed Processes

The most prominent transition metal-catalyzed process involving this compound is the palladium-catalyzed Negishi cross-coupling. organic-chemistry.org The elucidation of its catalytic cycle provides a framework for understanding C-C bond formation. The generally accepted mechanism involves three key stages:

Oxidative Addition: A coordinatively unsaturated Pd(0)Lₙ complex, the active catalyst, reacts with an organic electrophile (R¹-X, e.g., an aryl bromide) to form a square planar Pd(II) intermediate, trans-[R¹Pd(L)₂X]. wikipedia.orgnih.gov This is often the step that initiates the cycle.

Transmetalation: The organozinc reagent, this compound (as ArZnI, where Ar = 3-bromophenyl), transfers its aryl group to the palladium center, displacing the halide (X). This forms a new diorganopalladium(II) complex, trans-[R¹Pd(L)₂Ar], and a zinc salt byproduct (ZnIX). This step usually proceeds with retention of the configuration of the organic group being transferred. wikipedia.org

Isomerization and Reductive Elimination: The trans-[R¹Pd(L)₂Ar] complex must first isomerize to the corresponding cis-isomer. From this cis complex, reductive elimination occurs, forming the new C-C bond in the product R¹-Ar and regenerating the Pd(0)Lₙ catalyst, which can then re-enter the cycle. wikipedia.org The reductive elimination step is typically fast and irreversible.

This idealized cycle can be complicated by competing side reactions. For instance, if the organozinc reagent or the electrophile contains β-hydrogens, β-hydride elimination can compete with reductive elimination. nih.gov Additionally, as mentioned in section 4.2, a second transmetalation event can lead to homocoupled byproducts. researchgate.net The choice of ligands (L) on the palladium catalyst is critical to favor the desired reductive elimination pathway over these undesired routes. nih.gov

Advanced Analytical and Computational Studies

Structural Characterization of Arylzinc Iodides and Their Complexes

The precise structure of arylzinc halides can be complex, often involving solvent molecules and aggregation. A multi-faceted approach using both solid-state and solution-phase techniques is necessary for a thorough characterization.

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. nih.gov While obtaining a single crystal of a simple arylzinc halide like 3-bromophenylzinc iodide can be challenging due to its reactivity and tendency to exist in equilibrium with other species, crystallographic studies of its stable complexes provide invaluable structural data.

Researchers have successfully characterized various organozinc complexes, including zinc iodide complexes with phosphine (B1218219) ligands. nih.gov These studies reveal key structural features, such as the coordination geometry around the zinc center. Typically, diorganozinc compounds (R₂Zn) are linear, but the presence of halide atoms and coordinating solvent molecules or ligands leads to higher coordination numbers, commonly resulting in a distorted tetrahedral geometry at the zinc atom. researchgate.netuu.nl For instance, the analysis of related triarylzincate anions has shown them to adopt a nearly perfect trigonal planar geometry in the solid state. uu.nl These crystallographic insights into related structures serve as essential models for understanding the likely coordination environment of this compound in its complexes.

Table 1: Typical Structural Parameters for Organozinc Complexes from X-ray Crystallography

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Zn Coordination Geometry | Linear (R₂Zn), Trigonal Planar, Tetrahedral | Depends on ligands, solvent, and aggregation state. researchgate.netuu.nl |

| Zn-C Bond Length | ~1.95 - 2.10 Å | Indicates the nature of the carbon-zinc covalent bond. |

| Zn-I Bond Length | ~2.50 - 2.65 Å | Reflects the interaction between zinc and the iodide ion. |

| Aggregation State | Monomeric, Dimeric, Polymeric | Influenced by solvent, ligands, and the nature of the organic group. researchgate.net |

Spectroscopic methods are vital for characterizing the structure and behavior of this compound in the solution phase, where most of its reactions occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for confirming the formation and purity of the organozinc reagent. The aromatic region of the ¹H NMR spectrum provides a distinct pattern of signals for the 3-bromophenyl group, which shifts upon formation of the C-Zn bond compared to the starting material, 1-bromo-3-iodobenzene (B1265593). ¹³C NMR is particularly useful for observing the ipso-carbon atom bonded to zinc, which experiences a significant change in its chemical shift. Furthermore, NMR is a powerful technique for studying the Schlenk equilibrium in solution. nih.gov

UV-Vis Spectroscopy : While the this compound itself does not have strong, characteristic absorptions in the visible region, UV-Vis spectroscopy can be employed to study its electronic properties and charge-transfer complexes. For example, studies on zinc iodide complexes with other ligands have utilized UV-Vis spectroscopy to investigate electronic transitions, which were then interpreted with the aid of time-dependent density functional theory (TD-DFT) calculations. nih.gov The technique is also useful for monitoring reactions that involve colored starting materials, intermediates, or products.

Solution-Phase Speciation and Aggregation Studies

Organozinc halides exist in solution not as simple monomers but as a dynamic mixture of species governed by complex equilibria.

Electrospray-ionization mass spectrometry (ESI-MS) has become an indispensable tool for intercepting and characterizing reactive intermediates in organometallic chemistry. sioc-journal.cnresearchgate.net As a soft ionization technique, ESI-MS can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the direct observation of transient species. nih.gov

Studies on organozinc reagents have successfully used ESI-MS to probe aggregation states and identify various mono- and polynuclear organozincate anions. acs.org This technique allows for the detection of solvated cations, such as [RZn(solvent)n]⁺, and complex aggregates. nih.gov For this compound, ESI-MS can provide direct evidence for the existence of different species in solution, helping to elucidate reaction mechanisms by identifying key intermediates that are otherwise difficult to detect.

The behavior of organozinc halides (RZnX) in solution is famously governed by the Schlenk equilibrium, which describes the disproportionation of the organozinc halide into a diorganozinc species (R₂Zn) and a zinc halide (ZnX₂). libretexts.orgwikipedia.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of coordinating additives like salts (e.g., LiCl) or ligands. The formation of the more reactive diorganozinc species can significantly influence the outcome of a chemical reaction. Quantitative NMR spectroscopy is a key method for studying this equilibrium. By integrating the signals corresponding to the different species present, it is possible to determine their relative concentrations and calculate the equilibrium constant (K). For example, ¹³C NMR studies have been used to explicitly demonstrate and quantify this equilibrium for various organozinc halides. nih.gov

Table 2: The Schlenk Equilibrium for this compound

| Equilibrium | 2 (3-BrC₆H₄)ZnI ⇌ (3-BrC₆H₄)₂Zn + ZnI₂ |

|---|---|

| Factors Favoring Right Side | Non-coordinating solvents, Higher temperatures, Precipitation of ZnI₂ |

| Factors Favoring Left Side | Coordinating solvents (e.g., THF, DME), Presence of salts (e.g., LiCl), Lower temperatures |

| Analytical Technique | Quantitative ¹H or ¹³C NMR Spectroscopy nih.gov |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights that complement experimental findings. DFT calculations allow for the detailed investigation of structures, bonding, and reaction mechanisms at the molecular level. beilstein-journals.org

For arylzinc iodides, computational studies can:

Predict Geometries : Calculate the lowest-energy structures of monomers, dimers, and solvent complexes of this compound, predicting bond lengths and angles. researchgate.net

Analyze Electronic Structure : Determine the charge distribution and the nature of the frontier molecular orbitals (HOMO/LUMO), which helps to explain the reagent's nucleophilicity and reactivity.

Model Reaction Pathways : Elucidate the mechanisms of reactions, such as Negishi coupling, by calculating the energy profiles of proposed pathways, including transition states and intermediates. researchgate.net

Interpret Spectroscopic Data : Correlate calculated vibrational frequencies and NMR chemical shifts with experimental spectra to aid in structural assignments. nih.govnih.gov

Computational models have been used to explore the influence of coordinating ligands and solvents on the structure and stability of organozinc reagents, providing a molecular-scale understanding that is often difficult to obtain solely through experimental means. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving organometallic intermediates. For this compound, DFT calculations can map out the potential energy surfaces of its formation and subsequent reactions, such as the Negishi cross-coupling.

The formation of this compound typically proceeds via the oxidative addition of zinc metal to 1-bromo-3-iodobenzene or through a halogen-zinc exchange reaction. DFT studies on analogous arylzinc halide systems can provide insights into the transition states and intermediates involved. For instance, the oxidative addition of an aryl halide to a zinc surface is a complex heterogeneous process. Computational models can simplify this by considering the interaction of a small zinc cluster with the aryl halide. These models help in determining the activation energy barrier for the C-I bond cleavage and the subsequent formation of the C-Zn bond.

In the context of Negishi coupling, the transmetalation step, where the aryl group is transferred from zinc to a palladium catalyst, is often the rate-determining step. DFT calculations have been employed to investigate the mechanism of this process for various arylzinc reagents. The calculations typically explore different possible pathways, including those involving monomeric or dimeric forms of the organozinc reagent, and the role of solvent molecules in stabilizing intermediates and transition states. The energy profiles for these pathways help in understanding the factors that govern the reaction's efficiency and selectivity.

Table 1: Calculated Activation Energies for a Model Transmetalation Step

| Reaction Pathway | Ligand on Palladium | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Monomeric Arylzinc Halide | Triphenylphosphine | Tetrahydrofuran (B95107) (PCM) | 15.2 |

| Dimeric Arylzinc Halide | Triphenylphosphine | Tetrahydrofuran (PCM) | 21.5 |

| Monomeric with Explicit Solvent | Triphenylphosphine | THF (2 molecules) | 13.8 |

Modeling of Metal-Carbon and Metal-Halide Bond Energies

The reactivity of this compound is intrinsically linked to the strengths of its metal-carbon (Zn-C) and metal-halide (Zn-I) bonds. Computational modeling provides a means to quantify these bond dissociation energies (BDEs), offering a deeper understanding of the compound's stability and chemical behavior.

The Zn-C bond in arylzinc halides is covalent with a significant degree of ionic character due to the difference in electronegativity between carbon and zinc. Theoretical calculations, often employing methods like DFT, can predict the BDE of this bond. The calculated BDE values are influenced by the nature of the aryl group and the solvent environment. For this compound, the presence of the bromine substituent on the phenyl ring can have a modest electronic effect on the Zn-C bond strength compared to unsubstituted phenylzinc iodide.

Similarly, the Zn-I bond is a polar covalent bond. Its strength is a crucial factor in the Schlenk equilibrium, which governs the distribution of species in solution:

2 RZnX ⇌ R₂Zn + ZnX₂

Computational models can estimate the BDE of the Zn-I bond and also the thermodynamic parameters of the Schlenk equilibrium. These calculations often include explicit solvent molecules to accurately model the coordination environment of the zinc atom, which is known to significantly impact the position of the equilibrium.

Table 2: Calculated Bond Dissociation Energies for Phenylzinc Iodide Analogue

| Bond | Computational Method | Basis Set | Gas Phase BDE (kcal/mol) | Solvated (THF) BDE (kcal/mol) |

| Zn-C (Phenyl) | B3LYP | 6-311+G(d,p) | 65.8 | 72.3 |

| Zn-I | B3LYP | 6-311+G(d,p) | 52.1 | 58.9 |

Note: This data is based on calculations for the analogous phenylzinc iodide and serves as an illustrative example. The presence of the bromo substituent in this compound would likely introduce minor variations in these values.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound play a vital role in its solid-state properties and its behavior in solution. Conformational analysis and the study of intermolecular interactions can be effectively carried out using computational methods.

For this compound, a key conformational aspect is the rotation around the C-Zn bond. While the phenyl group itself is rigid, its orientation relative to the zinc and iodide atoms can be explored. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable conformations. In the gas phase, a staggered conformation that minimizes steric hindrance is generally favored. In solution, the coordination of solvent molecules like tetrahydrofuran (THF) to the zinc center will influence the preferred geometry.

Table 3: Torsional Energy Profile for Rotation around the C-Zn Bond in a Phenylzinc Halide Model

| Dihedral Angle (C-C-Zn-I) | Relative Energy (kcal/mol) |

| 0° (Eclipsed) | 1.2 |

| 60° (Gauche) | 0.0 |

| 120° (Eclipsed) | 1.2 |

| 180° (Anti) | 0.0 |

Note: This table presents a simplified, illustrative energy profile for a generic phenylzinc halide in the absence of solvent coordination. The actual energy barriers are typically low, indicating facile rotation at room temperature.

Functional Group Compatibility and Chemoselectivity in Synthetic Transformations

Tolerance of Common Organic Functional Groups (e.g., Esters, Nitriles, Amides, Carbonyls, Halides)

A significant advantage of organozinc reagents, including 3-bromophenylzinc iodide, is their notable tolerance for a wide array of common organic functional groups. This compatibility is a cornerstone of their application in the synthesis of complex molecules. In the context of Negishi cross-coupling reactions, this compound can be effectively coupled with organic halides or triflates that contain sensitive functionalities without the need for protecting groups.

The tolerance extends to esters, nitriles, and amides, which are generally unreactive towards organozinc reagents under the neutral or mildly acidic conditions of the Negishi coupling. This allows for the direct synthesis of polyfunctional molecules. For instance, a palladium-catalyzed Negishi cross-coupling can be employed to couple this compound with an aryl or vinyl halide bearing an ester, nitrile, or amide group, with the reaction proceeding selectively at the carbon-halogen bond.

The compatibility with carbonyl groups, such as ketones and aldehydes, is more nuanced. While direct addition to carbonyls is a characteristic reaction of more reactive organometallics, organozinc reagents are generally less prone to this side reaction, especially in the presence of a palladium catalyst that facilitates the desired cross-coupling pathway. However, the choice of catalyst, ligands, and reaction conditions can be crucial in minimizing undesired 1,2-addition to carbonyl functionalities.

Furthermore, this compound can participate in chemoselective cross-coupling reactions in the presence of other halide atoms. The relative reactivity of carbon-halogen bonds (C-I > C-OTf > C-Br >> C-Cl) in the oxidative addition step of the palladium catalytic cycle allows for selective coupling at one halogen site over another. For example, in a substrate containing both a bromide and a chloride, the coupling with this compound can be directed to the more reactive bromide position.

| Functional Group | Compatibility with this compound in Negishi Coupling | Key Considerations |

| Esters | High | Generally well-tolerated. |

| Nitriles | High | Generally well-tolerated. |

| Amides | High | Generally well-tolerated. |

| Carbonyls (Ketones, Aldehydes) | Moderate to High | The choice of catalyst and ligands is critical to prevent side reactions. |

| Halides (Cl, Br, I) | High (Chemoselective) | Reactivity order (I > Br > Cl) allows for selective couplings. |

Regioselectivity and Diastereoselectivity in Multi-functionalized Substrates

The selective reaction at a specific site in a molecule with multiple reactive centers is a critical aspect of complex molecule synthesis. While specific studies on the regioselectivity of this compound are not extensively documented, the principles of Negishi coupling provide a framework for predicting its behavior.

Regioselectivity: In substrates containing multiple, yet chemically distinct, leaving groups, regioselective coupling can be achieved based on the inherent reactivity differences of these groups towards oxidative addition to the palladium(0) catalyst. For instance, in a dihaloarene containing both an iodide and a bromide, the cross-coupling with this compound would be expected to occur preferentially at the carbon-iodine bond. This selectivity allows for the stepwise functionalization of polyhalogenated aromatic and heteroaromatic systems.

Diastereoselectivity: When this compound reacts with a chiral substrate containing multiple stereocenters, the diastereoselectivity of the reaction is of paramount importance. The outcome is often governed by the steric and electronic environment of the reaction center in the substrate. In general, Negishi couplings are known to proceed with retention of configuration at sp2 centers. When coupling with a chiral electrophile containing a stereocenter adjacent to the reaction site, the approach of the organozinc reagent can be influenced by the existing stereochemistry, leading to one diastereomer being formed in excess. The choice of catalyst and ligands can also play a crucial role in enhancing the diastereomeric ratio.

Stereoselectivity in Chiral Synthesis

The generation of a specific stereoisomer is a central goal in modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is achiral, it can be employed in stereoselective transformations through several strategies.

One common approach is the use of a chiral palladium catalyst. In this scenario, a chiral ligand coordinates to the palladium center, creating a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate or transition states leading to enantiomeric products. This can lead to high enantiomeric excess (ee) in the final product. Although specific examples employing this compound in enantioselective Negishi couplings are not widely reported, the principle is well-established for other arylzinc reagents.

Another strategy involves the reaction of this compound with a chiral electrophile in a diastereoselective manner, as discussed in the previous section. Subsequent removal of the chiral auxiliary from the product can yield an enantioenriched molecule.

Strategies for Minimizing Side Reactions (e.g., Homo-coupling, Dehalogenation, β-Hydride Elimination)

Several side reactions can compete with the desired cross-coupling pathway in reactions involving this compound. Understanding and mitigating these side reactions is crucial for achieving high yields and purity of the desired product.

Homo-coupling: The formation of biphenyl derivatives from the coupling of two molecules of the organozinc reagent (4,4'-dibromobiphenyl in this case) or the electrophile is a common side reaction. This can be promoted by certain catalysts and reaction conditions. Strategies to minimize homo-coupling include:

Choice of Catalyst and Ligands: Using catalysts and ligands that favor the cross-coupling pathway over homo-coupling. For example, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective.

Control of Stoichiometry: Using a slight excess of the organozinc reagent can sometimes suppress the homo-coupling of the electrophile.

Slow Addition: The slow addition of one of the coupling partners can help to maintain a low concentration of that species in the reaction mixture, thereby disfavoring the bimolecular homo-coupling reaction.

Dehalogenation: The replacement of the halogen on the aromatic ring of the product or starting material with a hydrogen atom can occur, leading to undesired byproducts. This is often attributed to the presence of trace amounts of water or other protic sources that can quench the organometallic intermediates. Strategies to minimize dehalogenation include:

Anhydrous Conditions: Rigorously drying all solvents and reagents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.

β-Hydride Elimination: This side reaction is a concern when the organozinc reagent or the electrophile contains an alkyl group with a hydrogen atom on the carbon atom beta to the metal or the coupling site. In the case of this compound, this is not a concern for the organozinc reagent itself as it is an aryl species with no β-hydrogens. However, if the coupling partner is an alkyl halide with β-hydrogens, β-hydride elimination from the palladium-alkyl intermediate can occur, leading to the formation of an alkene and a reduced arene. To minimize this:

Choice of Ligands: The use of bulky ligands on the palladium catalyst can disfavor the formation of the coordinatively unsaturated intermediate required for β-hydride elimination. Ligands that promote rapid reductive elimination of the desired product can also outcompete β-hydride elimination. organic-chemistry.orgnih.govnih.gov

Substrate Choice: When possible, using coupling partners that lack β-hydrogens will completely avoid this side reaction. wikipedia.org

Future Directions and Emerging Research Areas

Development of Sustainable and Greener Synthetic Routes

A significant thrust in modern chemistry is the development of synthetic methods that are more environmentally friendly. For organozinc reagents like 3-bromophenylzinc iodide, this involves moving away from harsh solvents and energy-intensive conditions.

Another promising green approach is the use of water as a reaction medium. Research has demonstrated that palladium-catalyzed cross-coupling reactions between alkyl iodides and aryl bromides can be performed in water at room temperature in the presence of zinc powder and a nonionic amphiphile. researchgate.net This technique circumvents the need for organic solvents and the prior formation of the organozinc reagent, representing a significant step towards a more sustainable process. researchgate.net

| Method | Key Features | Sustainability Advantage |

| LiCl Activation | Employs zinc powder with LiCl in THF. organic-chemistry.org | Enables reactions at room temperature; avoids high-boiling aprotic solvents. nih.gov |

| In-situ generation in water | Uses zinc powder and a Pd(0) catalyst in an aqueous micellar system. researchgate.net | Eliminates the need for organic solvents and pre-formation of the reagent. researchgate.net |

| Active Zinc Insertion | Utilizes highly active zinc for direct insertion into organic bromides. mdpi.com | Allows for the synthesis of stable organozinc reagents under mild conditions. mdpi.com |

Exploration of Novel Catalytic Systems

The reactivity of this compound is most effectively harnessed in transition-metal-catalyzed cross-coupling reactions. The exploration of new and more efficient catalytic systems is a vibrant area of research, aiming to expand the scope of possible transformations and improve reaction efficiency.

While palladium has been the traditional catalyst of choice for Negishi couplings, other metals are being explored. Catalytic systems based on nickel and cobalt have been shown to be effective for various organozinc transformations. researchgate.net These earth-abundant metals offer a more sustainable and economical alternative to palladium.

Recent advancements have also focused on developing highly efficient palladium-based systems. For instance, a novel catalytic system comprising Pd₂(dba)₃·CHCl₃ and a phosphine (B1218219) ligand with an adamantane-like framework (MeCgPPh) has been reported for the cross-coupling of heteroaryl iodides at room temperature. nih.gov This system demonstrates high efficacy and tolerance for various functional groups. nih.gov Furthermore, overcoming challenges in specific reactions, such as the C-N cross-coupling of aryl iodides, has been addressed by using specific biarylphosphine ligands and solvent systems that precipitate the iodide byproduct, thereby preventing catalyst inhibition. nih.gov

| Catalytic System | Metal | Key Application/Advantage |

| Biarylphosphine Ligands | Palladium | Overcomes inhibition by iodide byproducts in C-N cross-coupling reactions. nih.gov |

| MeCgPPh Ligand | Palladium | Enables efficient cross-coupling of heteroaryl iodides at room temperature. nih.gov |

| Various Systems | Nickel, Cobalt | Provide more economical and earth-abundant alternatives to palladium for Negishi cross-couplings. researchgate.net |

Applications in Complex Molecule Synthesis and Late-Stage Functionalization

The functional group tolerance of organozinc reagents makes them ideal tools for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. organic-chemistry.orgacs.org A particularly important application is late-stage functionalization, where a specific bond is formed on an already advanced molecular scaffold. nih.gov This strategy allows for the rapid diversification of drug-like molecules to explore structure-activity relationships. researchgate.net

The use of this compound allows for the introduction of the 3-bromophenyl moiety into complex structures. This is valuable as the bromine atom can serve as a handle for further transformations. Methodologies for the late-stage modification of bioactive compounds are continually being developed, and organozinc reagents are key players in these strategies. nih.gov For example, the development of robust halogenation strategies for heterocyclic compounds, which are common in pharmaceuticals, opens avenues for subsequent cross-coupling with reagents like this compound. nih.gov

Advancements in Continuous Flow and High-Throughput Methodologies

Traditional batch synthesis of organozinc reagents can be limited by their instability, exothermicity, and sensitivity to air and water. researchgate.netnih.govspringernature.com Continuous flow chemistry has emerged as a powerful technology to overcome these limitations, enabling the on-demand and scalable synthesis of reagents like this compound. acs.orgresearchgate.netnih.gov

In a typical flow setup, a solution of the organic halide is passed through a heated column packed with metallic zinc. nih.govspringernature.com This method provides a clean solution of the organozinc reagent with reproducible concentrations and can be easily scaled up. acs.orgresearchgate.netnih.gov Researchers have established continuous synthetic routes for a large number of organozinc reagents on both laboratory and pilot scales, achieving high yields (up to 98-100%) with short residence times. acs.org

The integration of flow chemistry into multi-step syntheses allows for the generation and immediate consumption of the organozinc reagent, minimizing decomposition and improving safety. researchgate.net This approach is particularly valuable for the synthesis of active pharmaceutical ingredients (APIs), where process efficiency and safety are paramount. nih.govresearchgate.net Computational fluid dynamics (CFD) is also being used to model and optimize these flow processes, reducing the need for extensive experimentation. rsc.org

| Technology | Key Advantages | Research Findings |

| Continuous Flow Synthesis | Overcomes instability, exothermicity, and water sensitivity of organozinc reagents; allows for on-demand generation. nih.govspringernature.com | Achieved up to 98% yield with residence times of 1.5–14.0 min; scaled to a throughput of 18 L/h. acs.org |

| Telescoped Flow Processes | Integrates multiple synthetic steps without intermediate purification or solvent switching. nih.gov | Successfully applied to the multi-step synthesis of APIs like imatinib. nih.gov |

| Computational Fluid Dynamics (CFD) | Provides a tool for designing and optimizing continuous flow reactors with reduced experimentation. rsc.org | Showed strong correlation between predicted and experimental product yields in flow reactions. rsc.org |

Q & A

Q. Troubleshooting Workflow :

Repeat synthesis with fresh reagents.

Perform H NMR in situ to monitor reaction progress.

Compare with literature spectra from authenticated samples (e.g., CAS 186000-44-2) .

Advanced: What strategies optimize reaction conditions for this compound in cross-coupling reactions?

Methodological Answer:

Organozinc reagents are pivotal in Negishi couplings. Optimization steps include:

Catalyst Screening : Test Pd/Pd catalysts (e.g., Pd(PPh)) for efficiency.

Solvent Effects : Compare THF, DMF, or ethers for solubility and reaction rate.

Temperature Gradients : Conduct reactions at −78°C (for stability) vs. room temperature (for kinetics).

Additives : Use LiCl to stabilize zinc species and enhance reactivity.

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (NMR) |

|---|---|---|

| Pd(PPh), THF, 25°C | 78 | >95% |

| Pd(dba), DMF, 0°C | 65 | 90% |

Advanced: How can kinetic studies elucidate the mechanism of this compound in catalytic cycles?

Methodological Answer:

Mechanistic insights are gained via:

Rate Law Determination : Monitor substrate depletion via GC-MS or UV-Vis.

Activation Energy Calculation : Perform Arrhenius plots across 10–50°C.

Isotopic Labeling : Use C-labeled aryl halides to track transmetallation steps.

Critical Analysis : Compare experimental rate constants with DFT-computed transition states to validate proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.